molecular formula C17H22Cl2N2O2 B12702122 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride CAS No. 89928-60-9

3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride

Cat. No.: B12702122
CAS No.: 89928-60-9
M. Wt: 357.3 g/mol
InChI Key: DDKDQQSVNTUXSY-UHFFFAOYSA-N
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Description

3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an isoquinoline core, a carboxylic acid group, and a diethylaminoethyl ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride typically involves multiple steps. One common method includes the esterification of 3-Isoquinolinecarboxylic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is often carried out under reflux conditions to ensure complete conversion. The resulting ester is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group at the 1-position of the isoquinoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted isoquinoline derivatives.

Scientific Research Applications

3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(dimethylamino)ethyl ester, monohydrochloride
  • 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(ethylamino)ethyl ester, monohydrochloride

Uniqueness

Compared to similar compounds, 3-Isoquinolinecarboxylic acid, 1-chloro-4-methyl-, 2-(diethylamino)ethyl ester, monohydrochloride exhibits unique properties due to the presence of the diethylaminoethyl ester moiety. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

89928-60-9

Molecular Formula

C17H22Cl2N2O2

Molecular Weight

357.3 g/mol

IUPAC Name

2-(diethylamino)ethyl 1-chloro-4-methylisoquinoline-3-carboxylate;hydrochloride

InChI

InChI=1S/C17H21ClN2O2.ClH/c1-4-20(5-2)10-11-22-17(21)15-12(3)13-8-6-7-9-14(13)16(18)19-15;/h6-9H,4-5,10-11H2,1-3H3;1H

InChI Key

DDKDQQSVNTUXSY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC(=O)C1=C(C2=CC=CC=C2C(=N1)Cl)C.Cl

Origin of Product

United States

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